REACTION_CXSMILES
|
[O-2:1].[O-2:2].[Mn+4:3].[CH3:4][OH:5]>>[OH-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1] |f:0.1.2,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Mn+2].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Mn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2:1].[O-2:2].[Mn+4:3].[CH3:4][OH:5]>>[OH-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1] |f:0.1.2,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Mn+2].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Mn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |